

Studies comparing cleavable vs. non-cleavable linkers for ADCs

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

The design of an antibody-drug conjugate (ADC) is a multifaceted process where the linker, the bridge between the antibody and the cytotoxic payload, plays a pivotal role in its therapeutic success. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, influencing the ADC's stability, efficacy, and toxicity profile.^[1] This guide provides a comprehensive comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for ADC development.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.^[2] Cleavable linkers are designed to be severed under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.^[3] In contrast, non-cleavable linkers rely on the complete degradation of the antibody component in the lysosome to release the payload.^[4]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers exploit the unique characteristics of tumor cells to trigger payload release.[\[5\]](#) This targeted release can lead to a potent "bystander effect," where the liberated, cell-permeable payload can eliminate neighboring antigen-negative tumor cells.[\[3\]](#) However, a potential drawback is the risk of premature payload release in systemic circulation, which can cause off-target toxicity.[\[6\]](#)

There are three main types of cleavable linkers based on their cleavage mechanism:

- **Protease-Sensitive Linkers:** These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[\[4\]](#)[\[5\]](#)
- **pH-Sensitive Linkers:** Hydrazone linkers are a key example of this type. They remain stable at the neutral pH of the bloodstream but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[\[7\]](#)[\[8\]](#)
- **Glutathione-Sensitive Linkers:** Disulfide linkers are designed to be cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.[\[7\]](#)[\[8\]](#)

Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release

Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, offer greater stability in the bloodstream.[\[4\]](#) The payload is released only after the ADC is internalized and the antibody is completely degraded by lysosomal enzymes.[\[9\]](#) This enhanced stability often translates to a wider therapeutic window and reduced off-target toxicity.[\[4\]](#) However, the released payload from a non-cleavable linker is typically the drug molecule with the linker and a residual amino acid from the antibody attached.[\[10\]](#) This complex is often less membrane-permeable, which can limit the bystander effect.[\[11\]](#)

Comparative Performance Data

The choice of linker technology significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies comparing cleavable and non-

cleavable linkers.

Linker Type	ADC Example	Target	In Vitro Potency (IC50)	In Vivo Efficacy (Tumor Model)	Plasma Stability	Reference
Cleavable	Mc-VC-PAB-MMAE ADC	CD30	High	Significant tumor regression	High plasma stability	[12]
Cleavable	Mc-EVC-PAB-MMAE ADC	CD30	High	Comparable to Mc-VC-PAB-MMAE ADC	High plasma stability	[12]
Cleavable	Silyl ether-conjugate MMAE	N/A	N/A	N/A	t _{1/2} > 7 days in human plasma	[13]
Non-cleavable	SMCC-DM1 ADC	EGFR/EpCAM	Lower than CX-DM1 ADC	Less active than CX-DM1 ADC	High	[13]
Non-cleavable	CX-DM1 ADC	EGFR/EpCAM	Significantly improved vs. SMCC-DM1	More active than SMCC-DM1 ADC	High	[13]

Linker Type	Key Advantages	Key Disadvantages	Approved ADCs
Cleavable	Bystander effect, versatile mechanisms of action.[3][9]	Potential for premature payload release and off-target toxicity.[6]	Adcetris (brentuximab vedotin), Polivy (polatuzumab vedotin).[12]
Non-cleavable	High plasma stability, wider therapeutic window, reduced off-target toxicity.[4]	Limited bystander effect, dependent on lysosomal degradation.[11][14]	Kadcyla (ado-trastuzumab emtansine).[4][5]

A meta-analysis of clinical trials involving 7,879 patients showed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥ 3 adverse events (47%) compared to those with non-cleavable linkers (34%).[15][16] This suggests that the enhanced stability of non-cleavable linkers may translate to a better safety profile in the clinic.

Experimental Protocols

Evaluating the performance of different linker technologies requires a suite of well-defined experiments. Below are detailed methodologies for key assays used in ADC development.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma. [3]

Methodology:

- Incubate the ADC at a specific concentration (e.g., 100 μ g/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[3][17]
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
- Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[3] This can be done using techniques like ELISA for intact ADC and LC-MS for the free payload.[7]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

- Plate cancer cells expressing the target antigen at a suitable density.
- Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
- Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
- Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

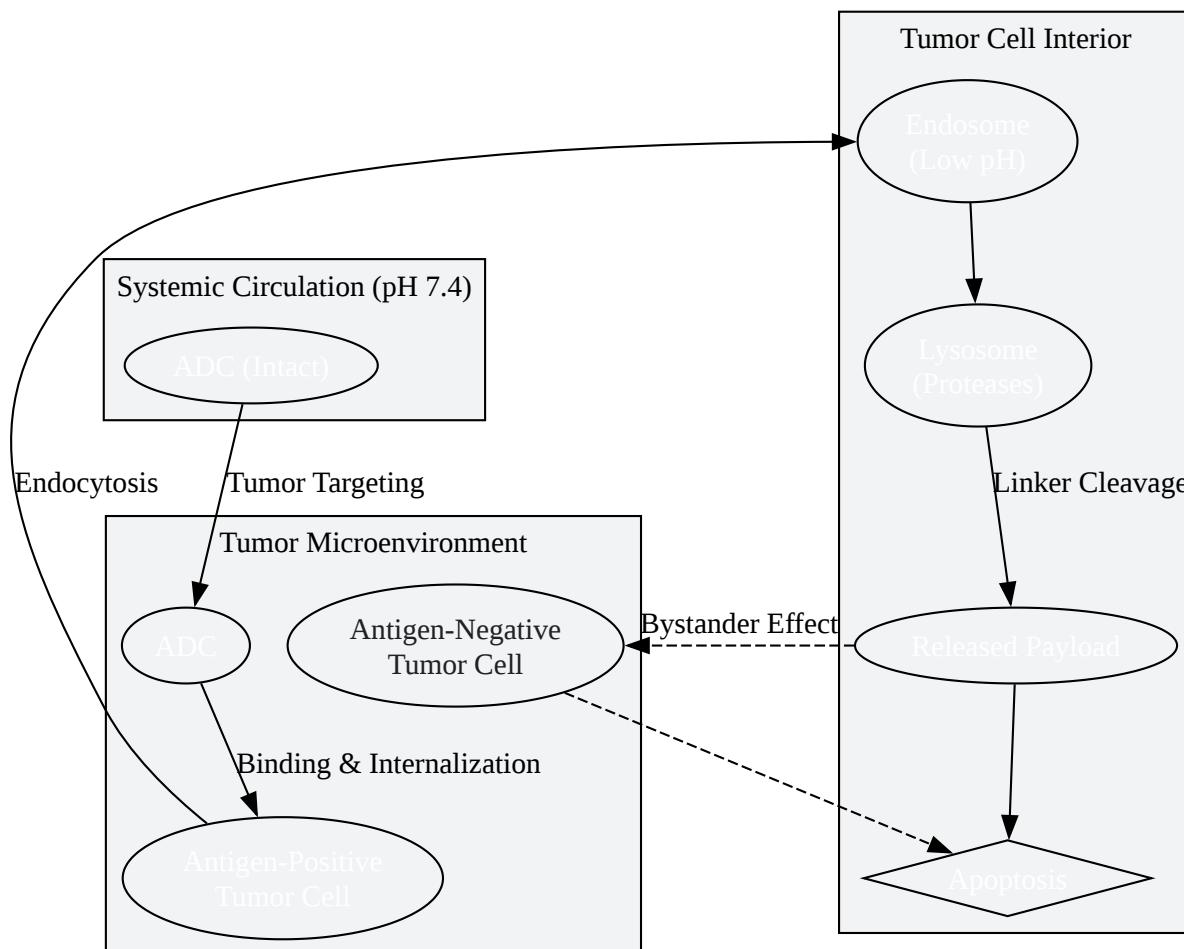
In Vivo Efficacy Study in Xenograft Models

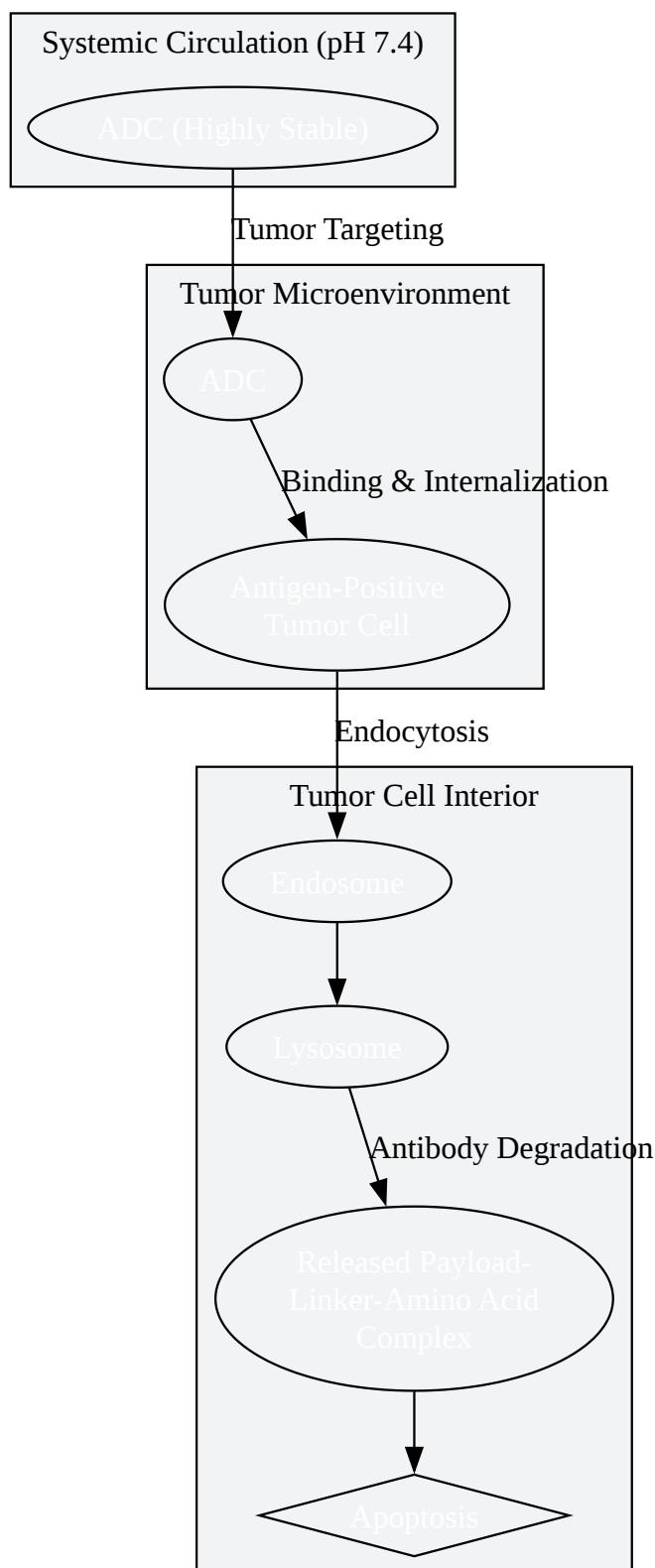
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

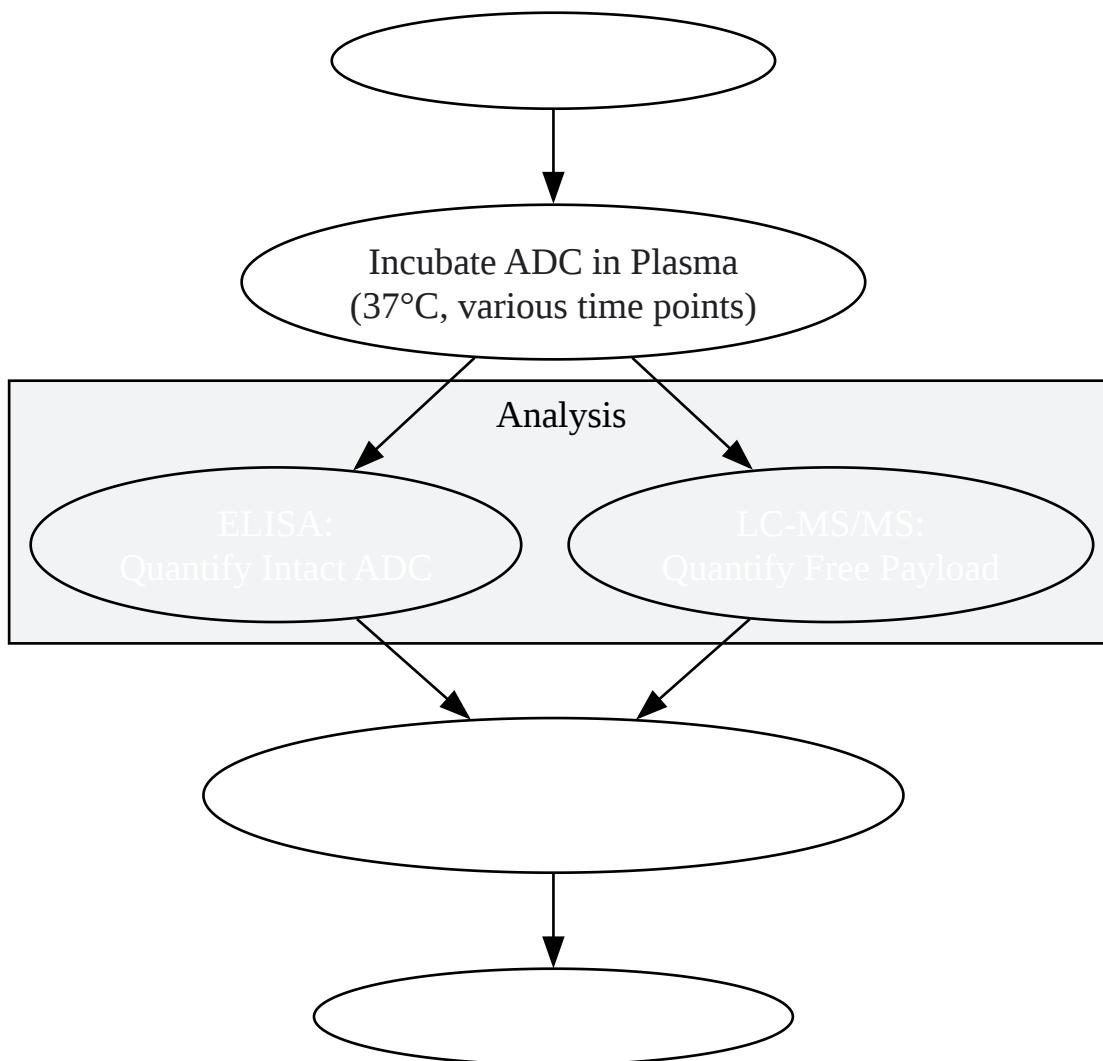
- Implant human tumor cells subcutaneously into immunocompromised mice.
- Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, ADC, etc.).
- Administer the ADC intravenously at various dose levels and schedules.
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).

Visualizing ADC Mechanisms and Workflows

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Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its clinical success. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial for treating heterogeneous tumors.^[3] However, this comes with a potential risk of off-target toxicity due to premature payload release.^[6] Non-cleavable linkers provide enhanced plasma stability, which can lead to a better safety profile and a wider therapeutic window.^[4] Ultimately, the optimal linker choice is not universal and depends on various factors, including the target antigen, the tumor type, and the properties of the payload.^[9] A thorough evaluation of different linker strategies, using the experimental approaches outlined in this guide, is essential for the development of safe and effective antibody-drug conjugates.

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- To cite this document: BenchChem. [Studies comparing cleavable vs. non-cleavable linkers for ADCs]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1667892#studies-comparing-cleavable-vs-non-cleavable-linkers-for-adcs>]

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